Adamantyl-thpinaca
CAS No.: 2365471-86-7
Cat. No.: VC14481698
Molecular Formula: C24H31N3O2
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2365471-86-7 |
|---|---|
| Molecular Formula | C24H31N3O2 |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide |
| Standard InChI | InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28) |
| Standard InChI Key | XFZLBNDGZVRJNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6 |
Introduction
Chemical Structure and Isomeric Variants
Core Structural Features
Adamantyl-THPINACA’s molecular architecture comprises three primary components:
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An indazole-3-carboxamide backbone, which serves as the structural foundation for binding to cannabinoid receptors.
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A tetrahydropyran-4-ylmethyl group attached to the indazole nitrogen, contributing to lipophilicity and metabolic stability.
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An adamantyl substituent (either 1-adamantyl or 2-adamantyl) linked via an amide bond, which enhances receptor affinity and modulates pharmacokinetic properties .
The adamantyl group, a diamondoid hydrocarbon, is notable for its rigidity and hydrophobic character, which likely slows enzymatic degradation and prolongs the compound’s half-life .
Isomeric Differentiation
The 1-adamantyl and 2-adamantyl isomers (designated SGT-40 and SGT-194, respectively) exhibit distinct physicochemical profiles. Gas chromatography-electron ionization mass spectrometry (GC-EI-MS) reveals differences in retention times and fragmentation patterns, enabling forensic differentiation . The 1-adamantyl isomer (CAS 1400742-48-4) is more commonly encountered in seized materials, though both isomers are classified as controlled substances in jurisdictions such as Japan .
Table 1: Key Identifiers for Adamantyl-THPINACA
| Property | Value |
|---|---|
| IUPAC Name | N-(1-adamantyl)-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide |
| CAS Number | 2365471-86-7 (mixture), 1400742-48-4 (1-adamantyl) |
| PubChem CID | 123132009 |
| Molecular Formula | C₂₄H₃₁N₃O₂ |
| Molar Mass | 393.531 g·mol⁻¹ |
| UNII | 7I4LAF1R3Y |
Synthesis and Regulatory History
Early Detection and Synthesis
Adamantyl-THPINACA was first synthesized in clandestine laboratories, with its initial identification reported to Europol by Slovenian authorities in 2015 . The synthetic route likely involves coupling 1-adamantylamine with 1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxylic acid chloride, though detailed protocols remain undisclosed due to legal restrictions .
Global Legal Status
The compound’s rapid emergence prompted swift regulatory action:
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Japan: Banned both isomers under the Pharmaceutical and Medical Devices Act in 2016 .
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Sweden and Russia: Classified it as a controlled substance, prohibiting manufacture and distribution .
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United Kingdom: Captured under the 2016 amendment to the Misuse of Drugs Act 1971, which expanded generic definitions for SCRAs .
The Advisory Council on the Misuse of Drugs (ACMD) has emphasized SCRAs’ high harm potential, citing emergency room presentations for tachycardia, psychosis-like symptoms, and dependence .
Pharmacological Profile
Cannabinoid Receptor Affinity
In vitro studies demonstrate that Adamantyl-THPINACA acts as a potent agonist at CB₁ and CB₂ receptors, with binding affinities (Ki) in the nanomolar range . Its efficacy exceeds that of Δ⁹-tetrahydrocannabinol (THC), explaining the severe psychoactive effects reported in users.
Metabolic Liberation of Amantadine
A critical concern is the compound’s potential to release amantadine, an antiviral and antiparkinsonian agent, via metabolic hydrolysis of the amide bond . This phenomenon, previously observed in the structurally related APINACA, raises questions about unintended pharmacological interactions and toxicity .
Phase I Metabolism and Biomarker Identification
In Vitro Metabolic Pathways
Incubation with pooled human liver microsomes (pHLM) revealed extensive phase I metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5 . Key metabolic transformations include:
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Mono-hydroxylation: At the adamantyl group (C9 and C10 positions) and tetrahydropyran ring.
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Di-hydroxylation: Predominantly at the adamantyl moiety, yielding a dihydroxy metabolite proposed as a biomarker for urinalysis .
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Carbonylation: Oxidation of hydroxylated metabolites to ketones.
Table 2: Major Metabolites of Adamantyl-THPINACA
| Metabolite ID | Transformation | CYP Isoform Involved |
|---|---|---|
| M1 | Adamantyl C9 hydroxylation | CYP3A4, CYP3A5 |
| M2 | Adamantyl C10 hydroxylation | CYP3A4 |
| M3 | Tetrahydropyran hydroxylation | CYP2C19 |
| M4 | Di-hydroxylation (C9 + C10) | CYP3A4 |
Implications for Drug-Drug Interactions
The reliance on CYP3A4/5 suggests a high risk of interactions with inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) . Such interactions could alter the compound’s pharmacokinetics, exacerbating toxicity or reducing efficacy in polydrug users.
Health Risks and Clinical Presentations
Acute Toxicity
Case reports associate Adamantyl-THPINACA with:
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Cardiovascular effects: Tachycardia (heart rates >120 bpm), hypertension, and chest pain .
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Neuropsychiatric symptoms: Agitation, hallucinations, and seizures resembling serotonin syndrome .
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Gastrointestinal distress: Nausea, vomiting, and diaphoresis .
Chronic Use and Dependence
Long-term users exhibit withdrawal symptoms upon cessation, including anxiety, insomnia, and diaphoresis, indicative of physical dependence . The ACMD notes that SCRAs’ high potency and full agonist activity at CB₁ receptors likely drive this dependence liability .
Analytical Detection Methods
Mass Spectrometric Identification
High-resolution mass spectrometry (HRMS) remains the gold standard for detecting Adamantyl-THPINACA and its metabolites. Characteristic ions include:
Challenges in Urinalysis
Due to extensive metabolism, parent compound detection in urine is rare. Laboratories increasingly target di-hydroxylated metabolites, which persist longer and provide a larger detection window .
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